2-(Trifluoromethyl)benzylsulfonamide

Description

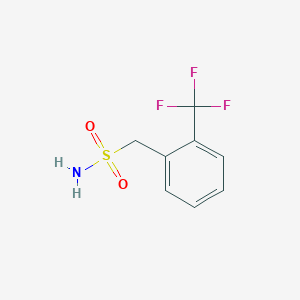

Structure

3D Structure

Propriétés

IUPAC Name |

[2-(trifluoromethyl)phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2S/c9-8(10,11)7-4-2-1-3-6(7)5-15(12,13)14/h1-4H,5H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOWBSTPROVYJMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20558376 | |

| Record name | 1-[2-(Trifluoromethyl)phenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112941-35-2 | |

| Record name | 2-(Trifluoromethyl)benzenemethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112941-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-(Trifluoromethyl)phenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Trluoromethyl)benzylsulfonamide chemical structure

An In-depth Technical Guide to 2-(Trifluoromethyl)benzenesulfonamide: Structure, Synthesis, and Application

Executive Summary: This guide provides a comprehensive technical overview of 2-(Trifluoromethyl)benzenesulfonamide, a key building block in modern medicinal and agricultural chemistry. We delve into its core molecular structure, physicochemical properties, and a detailed, mechanistically-grounded synthesis protocol. Furthermore, this document outlines the expected spectroscopic signatures for structural confirmation and explores the profound impact of its constituent functional groups—the sulfonamide and the trifluoromethyl moiety—on the pharmacokinetics and pharmacodynamics of derivative compounds. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Introduction

2-(Trifluoromethyl)benzenesulfonamide (CAS No. 1869-24-5) is an aromatic organofluorine compound that has garnered significant interest as a synthetic intermediate.[1][2] Its structure is characterized by the juxtaposition of two highly influential functional groups on a benzene scaffold: a sulfonamide and a trifluoromethyl (-CF3) group. The sulfonamide moiety is a cornerstone of numerous therapeutic agents, known for its ability to form strong hydrogen bonds and act as a rigid structural linker.[3][4] The trifluoromethyl group is a powerful modulator of physicochemical properties in drug design, often employed to enhance metabolic stability, increase lipophilicity, and improve target binding affinity.[5][6] The strategic placement of the -CF3 group at the ortho-position relative to the sulfonamide creates a unique steric and electronic environment, making it a valuable synthon for creating novel bioactive molecules in pharmaceutical and agrochemical development.[7]

Molecular Structure and Physicochemical Properties

Structural Elucidation

The molecule consists of a benzene ring substituted at the 1- and 2-positions. The sulfonamide group (-SO₂NH₂) is directly attached to the ring at position 1, while the trifluoromethyl group (-CF₃), a potent electron-withdrawing group, is at position 2.[8] This ortho-substitution pattern influences the molecule's conformation and reactivity.

Caption: 2D Structure of 2-(Trifluoromethyl)benzenesulfonamide.

Key Physicochemical Properties

The combination of the polar sulfonamide and the lipophilic trifluoromethyl group results in a compound with balanced properties, making it soluble in many polar organic solvents.[2] Its high melting point is indicative of a stable crystalline lattice structure, typical for sulfonamides.[9]

| Property | Value | Source(s) |

| CAS Number | 1869-24-5 | [1][7][10][11] |

| Molecular Formula | C₇H₆F₃NO₂S | [1][7][11] |

| Molecular Weight | 225.19 g/mol | [1][7][10][11] |

| Appearance | White to off-white crystalline powder | [2][7] |

| Melting Point | 180-193 °C (range from different sources) | [7][10] |

| IUPAC Name | 2-(trifluoromethyl)benzenesulfonamide | [1] |

| SMILES | C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)N | [1][2] |

| InChI Key | AFFPZJFLSDVZBV-UHFFFAOYSA-N | [1][2][10] |

Synthesis and Mechanistic Considerations

Primary Synthetic Route

The most direct and classical laboratory approach for preparing sulfonamides is the reaction of a sulfonyl chloride with an appropriate amine.[9] For the synthesis of 2-(Trifluoromethyl)benzenesulfonamide, the key precursors are 2-(trifluoromethyl)benzenesulfonyl chloride and an ammonia source.

Caption: General workflow for the synthesis of 2-(Trifluoromethyl)benzenesulfonamide.

Reaction Mechanism

The synthesis proceeds via a nucleophilic substitution at the electrophilic sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of ammonia attacks the sulfur atom. This is followed by the departure of the chloride ion, which is an excellent leaving group. The subsequent loss of a proton from the nitrogen atom, typically facilitated by a second equivalent of ammonia acting as a base, yields the neutral sulfonamide product and ammonium chloride as a byproduct.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for sulfonamide synthesis.[9][12]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq). Dissolve the starting material in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 5-10 mL per gram of sulfonyl chloride).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add concentrated aqueous ammonia (NH₄OH, ~2.5 eq) dropwise to the stirred solution over 15-20 minutes. Causality: The slow, cooled addition is crucial to control the exothermicity of the reaction and prevent side reactions. The excess ammonia serves both as the nucleophile and as the base to neutralize the HCl generated in situ, driving the reaction to completion.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot is consumed.

-

Aqueous Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x volumes). Causality: This step separates the organic product from the aqueous-soluble byproduct, ammonium chloride, and any remaining ammonia.

-

Washing: Wash the combined organic layers sequentially with deionized water and then with brine (saturated NaCl solution). Causality: Washing removes residual water-soluble impurities, and the brine wash helps to break any emulsions and begins the drying process.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 2-(Trifluoromethyl)benzenesulfonamide as a white crystalline solid. Self-Validation: The purity of the final product should be confirmed by measuring its melting point, which should be sharp and consistent with literature values, and by the spectroscopic methods outlined in the next section.

Spectroscopic and Analytical Characterization

| Technique | Expected Observations and Rationale |

| ¹H NMR | Aromatic Region (δ 7.5-8.2 ppm): Four protons exhibiting a complex multiplet pattern characteristic of a 1,2-disubstituted benzene ring. The proton ortho to the sulfonyl group will be the most deshielded. -NH₂ Protons (δ ~5.0-7.0 ppm): A broad singlet for the two sulfonamide protons. The chemical shift can vary with concentration and solvent due to hydrogen bonding.[16] |

| ¹³C NMR | Aromatic Carbons (δ 125-140 ppm): Six distinct signals are expected. The carbon attached to the sulfur (C-S) and the carbon attached to the CF₃ group (C-CF₃) will be quaternary. The C-CF₃ signal will appear as a quartet due to coupling with the three fluorine atoms (¹JCF ≈ 270-275 Hz). The aromatic carbon ortho to the CF₃ group will show a smaller quartet coupling (²JCF ≈ 30-35 Hz).[15] |

| ¹⁹F NMR | -CF₃ Group (δ -60 to -65 ppm): A sharp singlet is expected in the proton-decoupled spectrum. This region is characteristic for trifluoromethyl groups attached to an aromatic ring.[13][17][18] This technique is highly diagnostic for confirming the presence of the -CF₃ moiety. |

| IR Spectroscopy | N-H Stretching (3350-3250 cm⁻¹): Two distinct bands corresponding to the symmetric and asymmetric stretching of the primary sulfonamide N-H bonds. S=O Stretching (1350-1300 cm⁻¹ and 1170-1150 cm⁻¹): Two strong absorption bands for the asymmetric and symmetric stretching of the sulfonyl group. C-F Stretching (1300-1100 cm⁻¹): Strong, characteristic absorption bands for the C-F bonds of the trifluoromethyl group.[14] |

| Mass Spec (MS) | Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 225.01). High-resolution mass spectrometry (HRMS) would confirm the elemental composition C₇H₆F₃NO₂S. |

The Role of Constituent Moieties in Drug Design

The Sulfonamide Moiety: A Privileged Scaffold

The sulfonamide functional group is a well-established "privileged scaffold" in medicinal chemistry.[3][19] It is present in a wide array of clinically used drugs, including antibacterials (sulfamethoxazole), diuretics (hydrochlorothiazide), and anti-inflammatory agents (celecoxib).[20] Its utility stems from several key features:

-

Hydrogen Bonding: The N-H protons are excellent hydrogen bond donors, while the sulfonyl oxygens are strong hydrogen bond acceptors, enabling potent interactions with biological targets like enzyme active sites.

-

Structural Rigidity: The tetrahedral geometry around the sulfur atom provides a rigid and predictable orientation for substituents, which is advantageous for designing molecules with high target specificity.[9]

-

Synthetic Accessibility: As demonstrated, sulfonamides are readily synthesized, allowing for the facile creation of diverse chemical libraries for drug screening.[9]

The 2-(Trifluoromethyl)benzyl Moiety: A Bioactive Modulator

The introduction of a trifluoromethyl group onto a phenyl ring is a cornerstone strategy in modern drug discovery.[6][21] Compared to a simple methyl group, the -CF₃ group offers distinct advantages:

-

Metabolic Stability: The strength of the carbon-fluorine bond makes the -CF₃ group highly resistant to metabolic oxidation by cytochrome P450 enzymes, which can increase a drug's half-life and bioavailability.[5][6]

-

Increased Lipophilicity: The -CF₃ group is significantly more lipophilic than a hydrogen or methyl group, which can enhance a molecule's ability to cross cellular membranes.[5][22]

-

Electronic Effects: As a strong electron-withdrawing group, it can modulate the pKa of nearby acidic or basic centers and alter the electronic nature of the aromatic ring, influencing drug-receptor interactions.[8][22]

Synergistic Effects and Applications

The combination of these two moieties in 2-(Trifluoromethyl)benzenesulfonamide creates a versatile intermediate for developing new therapeutic agents. It serves as a starting point for synthesizing compounds where the sulfonamide nitrogen can be further functionalized to explore structure-activity relationships. Molecules derived from this scaffold are investigated for a range of activities, including their potential as enzyme inhibitors, anti-inflammatory agents, and anticancer therapeutics, where the unique properties of both the sulfonamide and trifluoromethyl groups can be synergistically exploited.[7]

Conclusion

2-(Trifluoromethyl)benzenesulfonamide is a synthetically accessible and highly valuable molecular scaffold. Its structure is defined by the powerful combination of a sulfonamide and a trifluoromethyl group, both of which are critical components in the medicinal chemist's toolkit. A thorough understanding of its synthesis, structural properties, and spectroscopic characterization, as detailed in this guide, enables researchers to effectively utilize this compound as a foundational element in the rational design and development of next-generation pharmaceuticals and agrochemicals.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Online] Available at: [Link]

-

Trifluoromethyl group. Wikipedia. [Online] Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Online] Available at: [Link]

-

Sulfonamide (medicine). Wikipedia. [Online] Available at: [Link]

-

The Role of Trifluoromethyl Benzonitrile in Drug Synthesis. [Online] Available at: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Online] Available at: [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. National Institutes of Health (NIH). [Online] Available at: [Link]

-

Chapter 5. Sulfonamide as an Essential Functional Group in Drug Design. ResearchGate. [Online] Available at: [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Online] Available at: [Link]

-

2-(Trifluoromethyl)benzenesulfonamide | C7H6F3NO2S | CID 2778018. PubChem. [Online] Available at: [Link]

-

Sulfonamide. Wikipedia. [Online] Available at: [Link]

-

N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity. National Institutes of Health (NIH). [Online] Available at: [Link]

- Process for the preparation of 2-trifluoromethoxy-benzenesulfonamide. Google Patents.

-

A Glance at Trifluoromethanesulfonamide. ResearchGate. [Online] Available at: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Online] Available at: [Link]

-

Supporting Information for Copper-Catalyzed Decarboxylative Trifluoromethylation of Benzoic Acid Derivatives. [Online] Available at: [Link]

-

Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. National Institutes of Health (NIH). [Online] Available at: [Link]

-

for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals. [Online] Available at: [Link]

-

Chem 117 Reference Spectra Spring 2011. [Online] Available at: [Link]

- Process for the preparation of 2-(trihalomethyl) benzamide. Google Patents.

- Synthetic method of 2-trifluoromethyl benzamide. Google Patents.

-

Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer. PubMed. [Online] Available at: [Link]

-

Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. MDPI. [Online] Available at: [Link]

-

Dansyl chloride. Wikipedia. [Online] Available at: [Link]

-

Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. National Institutes of Health (NIH). [Online] Available at: [Link]

-

The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. ResearchGate. [Online] Available at: [Link]

Sources

- 1. 2-(Trifluoromethyl)benzenesulfonamide | C7H6F3NO2S | CID 2778018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1869-24-5: 2-(Trifluoromethyl)benzenesulfonamide [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. ajchem-b.com [ajchem-b.com]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 9. Sulfonamide - Wikipedia [en.wikipedia.org]

- 10. 2-(Trifluoromethyl)benzenesulfonamide 97 1869-24-5 [sigmaaldrich.com]

- 11. 2-(Trifluoromethyl)benzenesulfonamide | CAS 1869-24-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 12. DE19543323A1 - Process for the preparation of 2-trifluoromethoxy-benzenesulfonamide - Google Patents [patents.google.com]

- 13. rsc.org [rsc.org]

- 14. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. beilstein-journals.org [beilstein-journals.org]

- 16. 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 1H NMR spectrum [chemicalbook.com]

- 17. N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 21. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

Technical Guide: 2-(Trifluoromethyl)benzylsulfonamide

Topic: 2-(Trifluoromethyl)benzylsulfonamide IUPAC Name & Technical Analysis Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Nomenclature, Synthesis, and Medicinal Chemistry Applications[1]

Executive Summary

2-(Trifluoromethyl)benzylsulfonamide (CAS: 112941-35-2) is a specialized organofluorine building block used in the synthesis of pharmaceutical agents.[1][2][3] Distinct from its more common analog 2-(trifluoromethyl)benzenesulfonamide, this compound features a methylene bridge (

This guide provides a definitive analysis of its nomenclature, a validated synthesis workflow, and an examination of its utility in medicinal chemistry.[1]

Nomenclature & Chemical Identity

Precision in nomenclature is paramount to avoid confusion with the directly substituted benzenesulfonamide class.

Definitive IUPAC Name

The rigorous International Union of Pure and Applied Chemistry (IUPAC) name is constructed by treating the sulfonamide attached to the methylene group as the principal functional group parent (methanesulfonamide).[1]

IUPAC Name: 1-[2-(Trifluoromethyl)phenyl]methanesulfonamide [1]

Structural Disambiguation

A common error in database searching is confusing this molecule with 2-(trifluoromethyl)benzenesulfonamide.[1] The distinction is structurally significant:

| Feature | 2-(Trifluoromethyl)benzylsulfonamide | 2-(Trifluoromethyl)benzenesulfonamide |

| CAS Number | 112941-35-2 | 1869-24-5 |

| Linker | Methylene ( | Direct Bond |

| Formula | ||

| Acidity (pKa) | ~10.1 (Less Acidic) | ~9.7 (More Acidic) |

| Geometry | Flexible (sp3 character) | Planar/Rigid (sp2) |

Chemical Identifiers

-

SMILES: NS(=O)(=O)CC1=CC=CC=C1C(F)(F)F

-

InChIKey: AFFPZJFLSDVZBV-UHFFFAOYSA-N (Note: Verify specific isomer keys in databases)

-

Molecular Weight: 239.22 g/mol [1]

Physicochemical Profile

The following data summarizes the core properties relevant to assay development and formulation.

| Property | Value | Context |

| Physical State | Solid (Crystalline Powder) | Stable at RT |

| Melting Point | 113 – 116 °C | Distinct from benzene analog (mp 180°C) |

| Predicted LogP | ~1.95 | Moderate lipophilicity due to |

| pKa (Sulfonamide) | 10.11 ± 0.60 | Weakly acidic; deprotonates at high pH |

| H-Bond Donors | 1 | |

| H-Bond Acceptors | 3 | Sulfonyl oxygens + Fluorines |

Synthesis Protocol

The synthesis of 2-(trifluoromethyl)benzylsulfonamide typically proceeds via the Strecker sulfite alkylation method followed by chlorination and ammonolysis.[1] This route avoids the harsh conditions required for direct chlorosulfonation of deactivated trifluoromethylbenzenes.[1]

Reaction Scheme Visualization

Figure 1: Step-wise synthesis pathway from the benzyl bromide precursor.

Detailed Methodology

Step 1: Sulfonation (Strecker Reaction) [1]

-

Reagents: 2-(Trifluoromethyl)benzyl bromide (1.0 eq), Sodium sulfite (

, 1.2 eq). -

Solvent: Ethanol/Water (1:1 v/v).[1]

-

Procedure: Dissolve the benzyl bromide in the solvent mixture. Add sodium sulfite.[1] Reflux for 4–6 hours.[1]

-

Workup: Evaporate ethanol. The product (sodium 2-(trifluoromethyl)phenylmethanesulfonate) often precipitates or can be salted out.[1]

Step 2: Chlorination

-

Reagents: Sulfonate salt (from Step 1), Phosphorus oxychloride (

) or Thionyl chloride ( -

Procedure: Carefully add the dry sulfonate salt to the chlorinating agent at 0°C. Warm to room temperature and stir for 2 hours.

-

Workup: Quench on ice. Extract the sulfonyl chloride with dichloromethane (DCM).[1] Caution: Sulfonyl chlorides are moisture sensitive.[1][4]

Step 3: Ammonolysis

-

Reagents: Sulfonyl chloride intermediate, Ammonia (28% aq. or anhydrous gas).[1]

-

Solvent: THF or Dioxane.[1]

-

Procedure: Add the sulfonyl chloride solution dropwise to the ammonia solution at 0°C. Stir for 1 hour.

-

Purification: Acidify to pH ~4 to precipitate the sulfonamide. Recrystallize from ethanol/water.[1]

Medicinal Chemistry Applications

The 2-(trifluoromethyl)benzylsulfonamide scaffold is a valuable bioisostere in drug design, particularly for targets requiring metabolic stability and specific steric occupation.[1]

The "Ortho-Trifluoromethyl" Effect

The

Strategic Scaffold Logic

Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold features.[1]

Target Classes[1]

-

Carbonic Anhydrase Inhibitors (CAIs): The primary sulfonamide group coordinates with the Zinc ion in the CA active site.[1] The benzyl spacer allows the aromatic ring to reach hydrophobic pockets distinct from those accessed by benzenesulfonamides.[1]

-

CNS Agents: The lipophilic

group enhances blood-brain barrier (BBB) permeability.[1] Analogs have been investigated for anticonvulsant activity (similar to Zonisamide).[1] -

Dopamine D3 Modulators: Recent studies suggest benzylsulfonamide derivatives act as positive allosteric modulators (PAMs) for dopamine receptors, aiding in the treatment of neuropsychiatric disorders.[1][5]

References

-

PubChem. (2025).[1] Compound Summary: 2-(Trifluoromethyl)benzenesulfonamide (Comparison).[1][6][7] National Library of Medicine.[1] Link[1]

-

AK Scientific. (2024).[1] Product Specification: 2-(Trifluoromethyl)benzylsulfonamide (CAS 112941-35-2).[1][2][3][8][9]Link[1]

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1] Link[1]

-

Supuran, C. T. (2008).[1] Carbonic Anhydrases: Novel Therapeutic Applications for Inhibitors and Activators.[1] Nature Reviews Drug Discovery.[1] Link

-

BenchChem. (2024).[1] [2-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide Properties and Applications.Link[1]

Sources

- 1. 2-(Trifluoromethyl)benzenesulfonamide | C7H6F3NO2S | CID 2778018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. halochem.com [halochem.com]

- 4. lifechempharma.com [lifechempharma.com]

- 5. [2-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide | 2352852-84-5 | Benchchem [benchchem.com]

- 6. DE19543323A1 - Process for the preparation of 2-trifluoromethoxy-benzenesulfonamide - Google Patents [patents.google.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 2-(Trifluoromethyl)benzylsulfonamide - Buy 2-(Trifluoromethyl)benzylsulfonamide, 112941-35-2, C8H8F3NO2S Product on Hangzhou Dayangchem Co., Limited [es.dycnchem.com]

- 9. 112941-35-2 2-(Trifluoromethyl)benzylsulfonamide AKSci Q501 [aksci.com]

2-(Trifluoromethyl)benzylsulfonamide safety and handling

An In-Depth Technical Guide to the Safe Handling of 2-(Trifluoromethyl)benzylsulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

2-(Trifluoromethyl)benzylsulfonamide is a versatile building block in medicinal chemistry and agrochemical synthesis.[1] Its utility stems from the unique properties imparted by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of target molecules.[1][2] However, as with any reactive chemical, a thorough understanding of its hazard profile is paramount to its safe application. This guide moves beyond mere procedural lists to explain the causality behind each safety recommendation, fostering a culture of intrinsic safety in the laboratory.

Hazard Identification and Risk Assessment

A foundational element of safe laboratory practice is a comprehensive understanding of the potential hazards associated with a substance.

GHS Classification

Globally Harmonized System (GHS) classifications provide a standardized framework for communicating hazard information. For 2-(Trifluoromethyl)benzylsulfonamide, the primary identified hazard is Acute Oral Toxicity, Category 4 , indicated by the "Harmful if swallowed" hazard statement.[3] While some suppliers may not list other specific hazards, it is prudent to treat the compound with care due to its chemical structure.[4] Sulfonamides as a class can have various biological activities, and the toxicological properties of this specific compound have not been exhaustively investigated.[2][5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-(Trifluoromethyl)benzylsulfonamide is provided in the table below. Understanding these properties is crucial for predicting its behavior under various laboratory conditions and for designing safe experiments.

| Property | Value | Source |

| CAS Number | 1869-24-5 | [1][3] |

| Molecular Formula | C7H6F3NO2S | [1] |

| Molecular Weight | 225.19 g/mol | [1] |

| Appearance | White to off-white powder or crystals | [1][2] |

| Melting Point | 189 - 193 °C | [1] |

| Flash Point | Not available | [3] |

| Autoignition Temperature | Not available | [3] |

Risk Assessment Workflow

A systematic risk assessment is a self-validating system that ensures all potential hazards are considered before any experiment begins. The following diagram illustrates a logical workflow for assessing the risks associated with handling 2-(Trifluoromethyl)benzylsulfonamide.

Caption: A logical workflow for conducting a risk assessment.

Exposure Controls and Personal Protection

Minimizing exposure is the cornerstone of chemical safety. This is achieved through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls

-

Ventilation: Always handle 2-(Trifluoromethyl)benzylsulfonamide in a well-ventilated area.[3] For weighing and manipulations that may generate dust, a chemical fume hood is mandatory to prevent inhalation.[5][6]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[7][8]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table provides guidance on the appropriate PPE for handling 2-(Trifluoromethyl)benzylsulfonamide.

| Body Part | Protection | Rationale and Best Practices |

| Eyes/Face | Safety glasses with side shields or goggles.[3][9] A face shield may be required for splash hazards.[10] | Protects against accidental splashes and airborne particles. Ensure a snug fit. |

| Skin | Chemical-resistant gloves (e.g., nitrile) and a lab coat.[3][9] | Prevents dermal exposure. Inspect gloves for pinholes or tears before each use. Remove gloves using the proper technique to avoid contaminating your skin. |

| Respiratory | Not typically required if handled in a fume hood. If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[9] | Prevents inhalation of dust. The choice of respirator should be based on the potential airborne concentration. |

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical for preventing accidents and maintaining the integrity of the compound.

Handling

-

Wash hands thoroughly after handling.[3]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3]

-

Ensure containers are properly labeled with the chemical name, CAS number, and any relevant hazard warnings.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][9]

-

Keep away from incompatible materials. While specific incompatibility data for this compound is limited, it is prudent to store it away from strong oxidizing agents and strong bases.

Spill and Emergency Response

Preparedness is key to effectively managing a chemical spill or exposure.

Spill Response

-

Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

-

Alert: Notify your supervisor and any colleagues in the area.

-

Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Clean-up: Carefully sweep or scoop up the absorbed material into a labeled waste container.[5][9] Avoid generating dust.[5][9]

-

Decontaminate: Clean the spill area with soap and water.

-

Dispose: Dispose of the waste according to institutional and local regulations.[5]

First Aid Measures

-

Ingestion: If swallowed, rinse the mouth with water.[3] Call a poison control center or doctor for medical advice.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][7] Seek medical attention.[3]

-

Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water.[5][7] If skin irritation occurs, seek medical advice.[3]

-

Inhalation: Move the person to fresh air.[7] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3]

Chemical Reactivity and Stability

Understanding the chemical reactivity of 2-(Trifluoromethyl)benzylsulfonamide is essential for safe experimental design.

-

Stability: The compound is generally stable under normal laboratory conditions.[2]

-

Reactivity: The sulfonamide moiety can undergo N-alkylation and other functionalizations.[1] The trifluoromethyl group is generally stable but can be reactive under harsh conditions, such as in the presence of superacids.[11]

-

Hazardous Decomposition Products: Under fire conditions, hazardous combustion products may include carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen fluoride.

Experimental Protocol: A Self-Validating System

The following is a representative protocol for a small-scale N-alkylation reaction. This protocol is designed as a self-validating system, with built-in checks to ensure safety and success.

Objective: To perform an N-alkylation of 2-(Trifluoromethyl)benzylsulfonamide with benzyl bromide.

Materials:

-

2-(Trifluoromethyl)benzylsulfonamide

-

Potassium carbonate (K2CO3)

-

Benzyl bromide

-

N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stir bar

-

Septum

-

Nitrogen inlet

-

Heating mantle with temperature controller

-

Appropriate work-up and purification supplies

Workflow Diagram:

Caption: A step-by-step experimental workflow for N-alkylation.

Procedure:

-

Preparation (Self-Validation Check: Ensure all glassware is dry and the system is properly sealed for an inert atmosphere).

-

To a dry round-bottom flask equipped with a magnetic stir bar, add 2-(Trifluoromethyl)benzylsulfonamide (1.0 eq).

-

Add potassium carbonate (1.5 eq).

-

Seal the flask with a septum and purge with nitrogen for 5-10 minutes.

-

-

Solvent Addition (Self-Validation Check: Use a dry solvent to prevent unwanted side reactions).

-

Add anhydrous DMF via syringe.

-

-

Reagent Addition (Self-Validation Check: Add the electrophile slowly to control any potential exotherm).

-

Slowly add benzyl bromide (1.1 eq) via syringe.

-

-

Reaction (Self-Validation Check: Monitor the reaction progress to determine completion and identify any potential issues).

-

Heat the reaction to the desired temperature (e.g., 60 °C) and stir.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up (Self-Validation Check: Quench the reaction safely to neutralize any remaining reactive species).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

-

Purification and Characterization (Self-Validation Check: Confirm the identity and purity of the final product).

-

Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.

-

Characterize the purified product by NMR and MS to confirm its structure.

-

Conclusion

2-(Trifluoromethyl)benzylsulfonamide is a valuable compound for chemical research and development. By understanding its properties, conducting thorough risk assessments, and adhering to the principles of safe laboratory practice outlined in this guide, researchers can handle this compound with confidence and minimize risks. A proactive approach to safety is not merely a set of rules but a mindset that is integral to scientific excellence.

References

-

Angene Chemical, Safety Data Sheet for 4-Nitro-3-(trifluoromethyl)benzenesulfonamide. [Link]

-

Cole-Parmer, Material Safety Data Sheet for 2-(Trifluoromethyl)benzamide. [Link]

-

PubChem, Compound Summary for 2-(Trifluoromethyl)benzenesulfonamide. [Link]

-

U.S. Environmental Protection Agency, Personal Protective Equipment. [Link]

-

ResearchGate, Benzylic sulfonamides in drug discovery. [Link]

-

National Institutes of Health, Protolytic defluorination of trifluoromethyl-substituted arenes. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 1869-24-5: 2-(Trifluoromethyl)benzenesulfonamide [cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. 2-(Trifluoromethyl)benzenesulfonamide | C7H6F3NO2S | CID 2778018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. angenechemical.com [angenechemical.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. epa.gov [epa.gov]

- 11. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-(Trifluoromethyl)benzylsulfonamide: A Detailed Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-(Trifluoromethyl)benzylsulfonamide. The protocol herein is designed to be a self-validating system, offering not just a series of steps, but a detailed explanation of the chemical principles and experimental choices that underpin this important transformation. As a foundational technique in medicinal chemistry, the formation of sulfonamides is a critical reaction, and this guide is intended to provide researchers with a robust and well-understood procedure.

The sulfonamide functional group is a key component in a multitude of therapeutic agents, valued for its ability to mimic the geometry of an amide bond while offering improved metabolic stability and hydrogen bonding capabilities.[1] The target molecule, 2-(Trifluoromethyl)benzylsulfonamide, incorporates a trifluoromethyl group, a common bioisostere for a methyl group, which can enhance properties such as metabolic stability, lipophilicity, and binding affinity. This makes the synthesis of such compounds of significant interest in drug discovery and development.[2]

This protocol will focus on a classic and reliable method for sulfonamide synthesis: the reaction of a primary amine with a sulfonyl chloride in the presence of a base.[3] Specifically, we will detail the synthesis of N-(2-(trifluoromethyl)benzyl)methanesulfonamide as a representative example.

Reaction Scheme and Mechanism

The synthesis of N-(2-(trifluoromethyl)benzyl)methanesulfonamide proceeds via the nucleophilic attack of 2-(trifluoromethyl)benzylamine on the electrophilic sulfur atom of methanesulfonyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3]

Caption: Reaction scheme for the synthesis of N-(2-(Trifluoromethyl)benzyl)methanesulfonamide.

Experimental Protocol

This protocol is a representative procedure and may require optimization for scale and specific laboratory conditions.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-(Trifluoromethyl)benzylamine | ≥98% | Commercial | Corrosive, handle with care.[4] |

| Methanesulfonyl chloride (MsCl) | ≥99% | Commercial | Highly toxic and corrosive, handle in a fume hood.[1] |

| Triethylamine (Et3N) | Anhydrous, ≥99.5% | Commercial | Distill from CaH2 before use. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercial | |

| 1 M Hydrochloric acid (HCl) | Aqueous | Laboratory prep | |

| Saturated sodium bicarbonate (NaHCO3) | Aqueous | Laboratory prep | |

| Brine (saturated NaCl) | Aqueous | Laboratory prep | |

| Anhydrous magnesium sulfate (MgSO4) | Reagent grade | Commercial | |

| Silica gel | 230-400 mesh | Commercial | For column chromatography. |

| Ethyl acetate | HPLC grade | Commercial | For chromatography. |

| Hexanes | HPLC grade | Commercial | For chromatography. |

Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

-

Thin-layer chromatography (TLC) plates and chamber

-

Standard laboratory glassware

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of 2-(Trifluoromethyl)benzylsulfonamide.

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-(trifluoromethyl)benzylamine (1.0 eq).

-

Dissolve the amine in anhydrous dichloromethane (DCM) (approx. 10 mL per mmol of amine).

-

Add triethylamine (1.2 eq) to the solution. The base is added in slight excess to ensure complete neutralization of the HCl byproduct.

-

Cool the reaction mixture to 0 °C using an ice bath. This is to control the exothermicity of the reaction between the amine and the highly reactive sulfonyl chloride.

-

-

Addition of Methanesulfonyl Chloride:

-

Dissolve methanesulfonyl chloride (1.1 eq) in anhydrous DCM (approx. 5 mL per mmol). A slight excess of the sulfonyl chloride ensures complete consumption of the starting amine.

-

Add the methanesulfonyl chloride solution to the dropping funnel.

-

Add the solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature remains below 5 °C.

-

-

Reaction:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for an additional 2-4 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The disappearance of the starting amine spot indicates the completion of the reaction.

-

-

Aqueous Work-up:

-

Once the reaction is complete, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO3 solution (to remove any remaining acidic impurities), and brine (to reduce the amount of water in the organic layer).[5]

-

Separate the organic layer.

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO4).

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel.[6]

-

A suitable eluent system would be a gradient of ethyl acetate in hexanes. The exact ratio should be determined by TLC analysis of the crude product.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified 2-(trifluoromethyl)benzylsulfonamide.

-

Characterization (Predicted)

As no specific literature data for N-(2-(trifluoromethyl)benzyl)methanesulfonamide was found, the following are predicted characteristic spectral data based on the structure and data from analogous compounds.

-

¹H NMR (in CDCl₃):

-

Aromatic protons: Multiplets in the range of δ 7.3-7.7 ppm.

-

Benzylic protons (-CH₂-): A doublet around δ 4.4 ppm.

-

Sulfonamide proton (-NH-): A broad singlet or triplet (depending on coupling to the benzylic protons) around δ 5.0 ppm.

-

Methyl protons (-SO₂CH₃): A singlet around δ 2.9 ppm.

-

Reference for similar compounds can be found in various sources.[7][8][9]

-

-

¹³C NMR (in CDCl₃):

-

Aromatic carbons: Signals between δ 125-140 ppm. The carbon attached to the CF₃ group will show a quartet due to C-F coupling.

-

Benzylic carbon (-CH₂-): A signal around δ 48 ppm.

-

Methyl carbon (-SO₂CH₃): A signal around δ 40 ppm.

-

Trifluoromethyl carbon (-CF₃): A quartet around δ 124 ppm with a large C-F coupling constant.

-

Reference for similar compounds can be found in various sources.[7][8][9]

-

-

IR (ATR):

-

N-H stretch: A peak around 3300 cm⁻¹.

-

C-H stretches (aromatic and aliphatic): Peaks around 3100-2800 cm⁻¹.

-

S=O stretches (asymmetric and symmetric): Strong peaks around 1320 cm⁻¹ and 1150 cm⁻¹, respectively.

-

C-F stretches: Strong peaks in the region of 1350-1100 cm⁻¹.

-

Reference for similar compounds can be found in various sources.[10][11]

-

-

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺ peak.

-

Expected [M+Na]⁺ peak.

-

Fragmentation pattern may show loss of the SO₂CH₃ group.

-

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

-

2-(Trifluoromethyl)benzylamine: This compound is corrosive and can cause skin and eye burns. Avoid inhalation and contact with skin and eyes.[4]

-

Methanesulfonyl Chloride: This reagent is highly toxic, corrosive, and a lachrymator. It is fatal if inhaled and causes severe skin burns and eye damage. Handle with extreme caution in a fume hood, and avoid contact with water as it can react violently.[1]

-

Dichloromethane: This is a volatile and potentially carcinogenic solvent. Handle in a well-ventilated area.

-

Triethylamine: This is a flammable and corrosive liquid with a strong odor.

-

Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

References

- CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents. (n.d.).

-

Preparation of N-(2-alkoxyvinyl)sulfonamides from N-tosyl-1,2,3-triazoles and Subsequent Conversion to Substituted Phthalans and Phenethylamines - PMC - NIH. (2018, January 3). Retrieved from [Link]

-

Synthesis of N-trifluoromethyl amides from carboxylic acids. - eScholarship.org. (n.d.). Retrieved from [Link]

-

N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide - Organic Syntheses. (2023, November 3). Retrieved from [Link]

-

Preparation of sulfonamides from N-silylamines - PMC - NIH. (n.d.). Retrieved from [Link]

-

CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation and chlorination. Part 2: Use of CF3SO2Cl - Beilstein Journals. (2017, December 19). Retrieved from [Link]

-

for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3 - Beilstein Journals. (n.d.). Retrieved from [Link]

-

General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents - PubMed. (2022, February 2). Retrieved from [Link]

-

2 - Supporting Information. (n.d.). Retrieved from [Link]

-

Reactions of 1,2,3-Triazoles with Trifluoromethanesulfonyl Chloride and Trifluoromethanesulfonic Anhydride - ResearchGate. (2025, August 9). Retrieved from [Link]

-

Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl) - MDPI. (n.d.). Retrieved from [Link] 17.Fullerene-Fused ζ-Lactones: Synthesis and Further Transformations - American Chemical Society. (2026, January 19). Retrieved from [Link]

-

Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC - NIH. (n.d.). Retrieved from [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved from [Link]

-

Figure S1. IR (ATR) spectrum of benzyl methanesulfonate (2a). - ResearchGate. (n.d.). Retrieved from [Link]

-

Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy - PMC - PubMed Central. (2024, July 26). Retrieved from [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. (n.d.). Retrieved from [Link]

Sources

- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 2. BJOC - CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation and chlorination. Part 2: Use of CF3SO2Cl [beilstein-journals.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. rsc.org [rsc.org]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. researchgate.net [researchgate.net]

- 11. Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 2-(Trifluoromethyl)benzylsulfonamide in Solid-Phase Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing the Power of Fluorine in Solid-Phase Synthesis

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity. The 2-(trifluoromethyl)benzyl moiety is a particularly valuable building block in this regard. When integrated into a sulfonamide scaffold, it offers a unique combination of structural rigidity and favorable physicochemical properties. Solid-phase synthesis provides a high-throughput platform for the rapid generation of compound libraries, making it an ideal methodology for exploring the chemical space around this privileged core.

This comprehensive guide details the application of 2-(trifluoromethyl)benzylsulfonamide derivatives in solid-phase synthesis. We will explore the underlying chemical principles, provide detailed, step-by-step protocols for key synthetic transformations, and offer insights into potential challenges and their solutions. The protocols described herein are designed to be adaptable, providing a robust framework for the synthesis of diverse sulfonamide libraries for applications in drug discovery and development.

Physicochemical Properties and Safety Considerations

2-(Trifluoromethyl)benzenesulfonamide is a white to off-white solid with a molecular weight of 225.19 g/mol .[1] The trifluoromethyl group significantly influences its electronic properties and stability.[1] While generally stable under standard laboratory conditions, it should be handled with appropriate personal protective equipment (PPE), including eye shields and gloves.[1] For detailed safety information, always consult the latest Safety Data Sheet (SDS).

Core Principles of Solid-Phase Sulfonamide Synthesis

Solid-phase synthesis relies on the covalent attachment of a starting material to an insoluble polymer support (resin). This allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to a mere filtration and washing of the resin-bound compound. The general workflow is depicted below.

Figure 2: Workflow for solid-phase sulfonamide synthesis.

Protocol 3: Cleavage of the Final Sulfonamide from the Resin

This protocol describes the final step of releasing the synthesized sulfonamide from the solid support.

Materials:

-

Resin-bound final sulfonamide product

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) [2]* Cold diethyl ether

-

Centrifuge tubes

-

Nitrogen or argon stream for solvent evaporation

Procedure:

-

Resin Preparation: Place the dry, resin-bound product in a suitable reaction vessel.

-

Cleavage Reaction:

-

Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the linker used.

-

-

Product Isolation:

-

Filter the resin and collect the filtrate containing the cleaved product.

-

Wash the resin with a small amount of fresh TFA to ensure complete recovery of the product.

-

Combine the filtrates and reduce the volume of TFA using a gentle stream of nitrogen or argon.

-

-

Precipitation:

-

Add the concentrated TFA solution dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA solution).

-

The product should precipitate as a solid.

-

-

Purification:

-

Centrifuge the mixture to pellet the solid product.

-

Decant the ether and wash the solid with fresh cold ether (2-3 times).

-

Dry the final product under vacuum.

-

The crude product can be further purified by techniques such as reverse-phase HPLC. [3]

-

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the key steps in the solid-phase synthesis of a 2-(trifluoromethyl)benzylsulfonamide derivative.

| Step | Reagents and Solvents | Time (hours) | Temperature (°C) | Expected Outcome |

| Immobilization | Amine (3-5 eq.), HBTU/HOBt (3-5 eq.), DIPEA (6-10 eq.), DMF | 2-4 | 25 | >95% coupling efficiency |

| Sulfonylation | 2-(CF3)BnSO2Cl (3-5 eq.), DIPEA (5-7 eq.), DCM or DMF | 4-12 | 25 | >90% conversion |

| Cleavage | TFA/H2O/TIS (95:2.5:2.5) | 2-4 | 25 | High yield of crude product |

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Coupling | - Steric hindrance- Poor resin swelling- Inefficient activation | - Increase reaction time and/or temperature- Use a more polar solvent (e.g., NMP)- Use a more potent coupling reagent (e.g., HATU) |

| Low Cleavage Yield | - Incomplete reaction in a previous step- Inappropriate cleavage cocktail | - Confirm completion of all on-resin steps- Use a stronger acid or add scavengers if side reactions are suspected |

| Side Product Formation | - Incomplete deprotection- Reaction with sensitive functional groups during cleavage | - Extend deprotection time or use a different deprotection reagent- Optimize the scavenger composition in the cleavage cocktail |

Conclusion

The use of 2-(trifluoromethyl)benzylsulfonamide building blocks in solid-phase synthesis offers a powerful and efficient strategy for the generation of novel chemical entities for drug discovery. The protocols outlined in this guide provide a solid foundation for researchers to explore this valuable chemical space. By understanding the core principles and carefully controlling the reaction conditions, diverse libraries of sulfonamides can be synthesized with high purity and in good yield.

References

-

Sandström, A., et al. (2020). Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. European Journal of Organic Chemistry, 2020(24), 3639-3651. Available at: [Link]

-

Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9253–9257. Available at: [Link]

-

Fier, P. S., & Maloney, K. M. (2019). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. Organic Letters, 21(20), 8234–8238. Available at: [Link]

-

PubChem. (n.d.). 2-(Trifluoromethyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. Retrieved from [Link]

- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266.

- Sharpless, K. B., et al. (2018). Synthesis of Sulfonyl Fluorides from Sulfonamides.

- Bolm, C., & Dembinski, R. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 71(14), 5391–5394.

- Schwartz, D. E., & Druey, J. (1962). Photolytic cleavage of sulfonamide bonds.

- Bolm, C., et al. (2017). A convenient synthetic route to sulfonimidamides from sulfonamides. Organic & Biomolecular Chemistry, 15(43), 9128-9131.

-

The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]

-

Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]

- Atherton, E., & Sheppard, R. C. (1985). Solid-phase peptide synthesis using mild base cleavage of N alpha-fluorenylmethyloxycarbonylamino acids, exemplified by a synthesis of dihydrosomatostatin.

- Ball, N. D., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(13), 3943–3947.

- Barlos, K., & Gatos, D. (2016). U.S.

Sources

Application Note: Evaluation of 2-(Trifluoromethyl)benzylsulfonamide as a High-Potency URAT1 Inhibitor for Gout Therapy

[1]

Executive Summary & Therapeutic Rationale

Hyperuricemia, the precursor to gout, affects a growing demographic globally.[1][2] While Xanthine Oxidase (XO) inhibitors (e.g., Allopurinol) are first-line therapy, they are often insufficient for "underexcretors"—patients who produce normal amounts of uric acid (UA) but fail to clear it renally.[1]

Urate Transporter 1 (URAT1) , located on the apical membrane of renal proximal tubule cells, is responsible for reabsorbing ~90% of filtered urate.[1] Inhibiting URAT1 promotes uricosuria (excretion).[1]

This Application Note details the characterization of 2-(Trifluoromethyl)benzylsulfonamide (TFBS) derivatives. The trifluoromethyl (-CF

Mechanism of Action (MOA)[1]

URAT1 functions as an organic anion exchanger.[1] It reabsorbs urate from the tubular lumen in exchange for intracellular monocarboxylates (e.g., lactate, nicotinate).[1]

Current Cryo-EM structural data suggests that high-potency sulfonamide inhibitors bind to the inward-facing conformation of URAT1, effectively locking the transporter and preventing the structural transition required for urate translocation.

Visual 1: URAT1 Inhibition Pathway

Figure 1: The physiological role of URAT1 in the proximal tubule and the blocking mechanism of TFBS.

[1]

Protocol A: In Vitro C-Uric Acid Uptake Assay

This is the "Gold Standard" assay for determining IC

Materials

-

Radioligand:

-Uric Acid (Specific Activity > 50 mCi/mmol).[1][4] -

Control Inhibitors: Lesinurad (Reference), Benzbromarone (High potency control).[1]

-

Uptake Buffer (Cl- Free): 125 mM Na-Gluconate, 4.8 mM K-Gluconate, 1.3 mM Ca-Gluconate, 1.2 mM MgSO

, 5.6 mM Glucose, 25 mM HEPES (pH 7.4).[1]-

Note: Chloride-free buffer reduces background noise from other chloride-dependent transporters.[1]

-

Step-by-Step Methodology

-

Seeding: Seed HEK293-hURAT1 cells in Poly-D-Lysine coated 24-well plates (2×10

cells/well). Incubate for 24–48 hours until 90% confluence. -

Pre-Incubation:

-

Inhibitor Treatment:

-

Uptake Initiation:

-

Add

-Uric Acid (Final concentration: 5–10 -

Incubate for exactly 5 minutes at

. -

Critical: Do not exceed 5 minutes; uptake must remain in the linear phase.

-

-

Termination:

-

Lysis & Detection:

Data Analysis:

Calculate % Inhibition relative to DMSO control. Fit data to a non-linear regression (4-parameter logistic) to derive IC

Protocol B: In Vivo Hyperuricemia Model (Potassium Oxonate)[1]

Rodents possess the enzyme uricase, which degrades uric acid to allantoin.[1][5] To mimic human hyperuricemia, we must inhibit uricase using Potassium Oxonate (PO).[1][5][6]

Experimental Design

-

Species: Male C57BL/6 Mice or SD Rats (6–8 weeks old).[1]

-

Groups (n=8):

Workflow

-

Induction (The "PO" Challenge):

-

Drug Administration:

-

Sample Collection:

-

Analysis:

-

Measure Uric Acid and Creatinine in both Serum and Urine using standard enzymatic colorimetric kits.[1]

-

Key Metric: Fractional Excretion of Uric Acid (FEUA)

To prove the compound acts on the kidney (URAT1) rather than just inhibiting synthesis (XO), you must calculate FEUA:

1Interpretation: A successful URAT1 inhibitor will increase FEUA significantly compared to the Model Group.[1]

Safety & Selectivity Profiling

Sulfonamide derivatives carry a risk of renal toxicity if they non-selectively inhibit OAT1 or OAT3 (Organic Anion Transporters), which are crucial for clearing toxins and drugs from the blood.[1]

Visual 2: The Screening Cascade

Figure 2: Logical flow for elevating a TFBS candidate to lead status.

Selectivity Criteria:

References

-

Mechanism of URAT1: Enomoto, A., et al. (2002).[1] "Molecular identification of a renal urate anion exchanger that regulates blood urate levels." Nature.[1]

-

Structural Basis of Inhibition: Wu, C., et al. (2025).[1] "Molecular basis of the urate transporter URAT1 inhibition by gout drugs." Nature Communications.[1]

-

Potassium Oxonate Model: Wu, X., et al. (2014).[1] "Hyperuricemia induces renal injury via the activation of the NLRP3 inflammasome."[1] Molecular Medicine Reports.

-

Dotinurad (Sulfonamide Analog) Profile: Fushimi, M., et al. (2020).[1] "Dotinurad: A Novel Selective Urate Reabsorption Inhibitor."[1][7][8] Clinical Therapeutics.[1]

-

Assay Protocols: BenchChem Technical Support. "URAT1 Inhibitor Screening Assays: A Technical Support Guide."

Sources

- 1. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. The Time-Feature of Uric Acid Excretion in Hyperuricemia Mice Induced by Potassium Oxonate and Adenine | MDPI [mdpi.com]

- 7. Urate Transporter 1 Can Be a Therapeutic Target Molecule for Chronic Kidney Disease and Diabetic Kidney Disease: A Retrospective Longitudinal Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes & Protocols: Design and Synthesis of 2-(Trifluoromethyl)benzylsulfonamide-Based Libraries

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the design, synthesis, purification, and characterization of 2-(trifluoromethyl)benzylsulfonamide-based chemical libraries. This class of compounds is of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group and the proven biological activity of the sulfonamide scaffold. We will delve into the strategic considerations for library design, provide a detailed, field-tested protocol for solution-phase parallel synthesis, and outline robust methods for purification and structural verification. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the protocols effectively.

Strategic Importance of the 2-(Trifluoromethyl)benzylsulfonamide Scaffold

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF₃) group being a particularly favored moiety.[1] The CF₃ group can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[2] When appended to a benzylsulfonamide core, it offers a powerful combination of features:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism, which can increase the half-life of a drug candidate.[3]

-

Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and interact with hydrophobic binding pockets of target proteins.[2]

-

Modulation of Physicochemical Properties: The potent electron-withdrawing nature of the CF₃ group can alter the pKa of nearby functionalities and influence the overall electronic profile of the molecule, leading to improved target engagement.[4]

The sulfonamide functional group itself is a key structural motif in numerous approved drugs, known for its ability to act as a bioisostere of amides and esters and to participate in crucial hydrogen bonding interactions with biological targets.[5][6] The combination of these two pharmacophoric elements in a 2-(trifluoromethyl)benzylsulfonamide scaffold provides a rich chemical space for the discovery of novel therapeutic agents.

Design of the 2-(Trifluoromethyl)benzylsulfonamide Library

A successful library synthesis hinges on a design that maximizes chemical diversity around a common core. For the 2-(trifluoromethyl)benzylsulfonamide scaffold, diversity can be introduced by varying the sulfonyl chloride building block. Our design strategy focuses on reacting a single, constant amine, 2-(trifluoromethyl)benzylamine, with a diverse panel of commercially available sulfonyl chlorides.

Core Scaffold and Diversity Elements

-

Constant Region: 2-(Trifluoromethyl)benzylamine. This ensures that all library members share the core pharmacophore while allowing for the exploration of the impact of the variable region.

-

Variable Region (R-SO₂Cl): A diverse set of sulfonyl chlorides will be used to introduce a range of chemical functionalities. The selection should include:

-

Aromatic and Heteroaromatic Sulfonyl Chlorides: To explore the effects of different electronic and steric properties on the aromatic ring.

-

Aliphatic Sulfonyl Chlorides: To introduce flexibility and different spatial arrangements.

-

Substituted Sulfonyl Chlorides: To probe for specific interactions with target proteins (e.g., hydrogen bond donors/acceptors, hydrophobic groups).

-

The overall design logic is depicted in the following workflow diagram:

Caption: Workflow for the design and synthesis of a 2-(trifluoromethyl)benzylsulfonamide library.

Experimental Protocols

Solution-Phase Parallel Synthesis of the 2-(Trifluoromethyl)benzylsulfonamide Library

This protocol describes a solution-phase parallel synthesis approach, which is well-suited for the generation of a moderately sized library (e.g., 24-96 compounds) and allows for straightforward purification.

Rationale: Solution-phase synthesis avoids the challenges of linker cleavage and potential artifacts associated with solid-phase synthesis, while parallel processing maintains high throughput.[7] The reaction of a primary amine with a sulfonyl chloride is a robust and high-yielding transformation, making it ideal for library synthesis.[8]

Materials:

-

2-(Trifluoromethyl)benzylamine

-

A diverse library of sulfonyl chlorides (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride, methanesulfonyl chloride, etc.)

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM), anhydrous

-

96-well reaction block or individual reaction vials

-

Magnetic stirrer and stir bars

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Protocol:

-

Preparation of Reagent Stock Solutions:

-

Prepare a 0.5 M solution of 2-(trifluoromethyl)benzylamine in anhydrous DCM.

-

Prepare individual 0.55 M solutions of each sulfonyl chloride in anhydrous DCM in separate, labeled vials.

-

Prepare a 1.5 M solution of TEA or DIEA in anhydrous DCM.

-

-

Reaction Setup:

-

To each well of a 96-well reaction block or to individual reaction vials, add the 2-(trifluoromethyl)benzylamine stock solution (e.g., 200 µL, 0.1 mmol).

-

Add the TEA or DIEA stock solution (e.g., 100 µL, 0.15 mmol). Rationale: A non-nucleophilic base is required to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine and halt the reaction.[9]

-

-

Addition of Sulfonyl Chlorides:

-

To each well containing the amine and base, add the corresponding sulfonyl chloride stock solution (e.g., 200 µL, 0.11 mmol). Note: The slight excess of the sulfonyl chloride helps to ensure complete consumption of the core amine.

-

Seal the reaction block or vials under an inert atmosphere.

-

-

Reaction:

-

Stir the reactions at room temperature for 12-16 hours.

-

Monitor the progress of a few representative reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting amine.

-

-

Work-up:

-

Quench the reactions by adding 0.5 mL of water to each well.

-

Add 1 mL of DCM to each well and mix thoroughly.

-

Separate the organic layer. A 96-well liquid-liquid extraction plate can be used for high-throughput processing.

-

Wash the organic layer with 1 M HCl (1 x 0.5 mL), saturated NaHCO₃ solution (1 x 0.5 mL), and brine (1 x 0.5 mL).

-

Dry the organic layers over anhydrous Na₂SO₄.

-

Filter and concentrate the crude products in vacuo.

-

Purification of the Library

For lead optimization, high compound purity is essential.[10] High-throughput preparative HPLC is the method of choice for purifying combinatorial libraries.[11]

Protocol for High-Throughput Preparative HPLC:

-

Sample Preparation: Dissolve the crude product from each reaction well in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) to a concentration of approximately 10-20 mg/mL.

-

Chromatography Conditions:

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.

-

Gradient: A generic gradient (e.g., 10-95% B over 10-15 minutes) can be used for initial screening, followed by optimization for individual compounds if necessary.

-

Detection: UV detection at multiple wavelengths (e.g., 214 nm and 254 nm) and/or mass spectrometry (MS). Mass-directed fractionation is highly recommended to selectively collect the desired product.

-

-

Fraction Collection: Collect the fractions corresponding to the target mass of each library member.

-

Post-Purification: Lyophilize the collected fractions to obtain the pure compounds as powders.

Characterization and Data Management

Each purified library member should be characterized to confirm its identity and purity.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and assess its purity (typically >95%).

-

Proton Nuclear Magnetic Resonance (¹H NMR): For a representative subset of the library to confirm the structure. The characteristic singlet for the sulfonamide N-H proton is typically observed between δ 8.0 and 10.0 ppm.[12][13] Aromatic protons will appear in the δ 6.5-8.0 ppm region.[12]

Data Presentation:

The results of the synthesis and characterization should be compiled into a clear and organized format.

Table 1: Representative Library Synthesis Results

| Entry | R in R-SO₂Cl | Product Structure | Yield (%) | Purity (LC-MS, %) |

| 1 | Phenyl | 85 | >98 | |

| 2 | 4-Methylphenyl | 88 | >99 | |

| 3 | Methyl | 75 | >97 | |

| 4 | 2-Thienyl | 79 | >98 |

Self-Validating System and Trustworthiness

The protocols described herein are designed to be self-validating. The combination of in-process monitoring (TLC/LC-MS) and final product characterization (LC-MS and ¹H NMR) provides a robust quality control framework. The high-yielding nature of the sulfonamide formation reaction, coupled with the reliability of modern purification techniques, ensures the generation of a high-quality compound library suitable for biological screening.

Conclusion

The 2-(trifluoromethyl)benzylsulfonamide scaffold represents a promising starting point for the discovery of new bioactive molecules. The detailed protocols provided in this guide offer a practical and efficient pathway for the design and synthesis of diverse libraries based on this core structure. By understanding the rationale behind the experimental choices, researchers can confidently apply and adapt these methods to their specific drug discovery programs.

References

-

Zajdel, P., et al. (2005). Parallel solid-phase synthesis and characterization of new sulfonamide and carboxamide proline derivatives as potential CNS agents. Bioorganic & Medicinal Chemistry, 13(8), 2845-2853. [Link]

-

Siarheyeva, A., et al. (2020). Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. Angewandte Chemie International Edition, 59(42), 18671-18678. [Link]

-

Siarheyeva, A., et al. (2020). Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. Angewandte Chemie, 132(42), 18831-18838. [Link]

-

Jubie, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 39(12), 4443-4455. [Link]

-

Ackermann, L., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5851-5856. [Link]

-

Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9554-9558. [Link]

-

Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

-

Macmillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21537-21544. [Link]

-

Magnier, E., et al. (2017). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation and chlorination. Part 2: Use of CF3SO2Cl. Beilstein Journal of Organic Chemistry, 13, 2696-2731. [Link]

-

ResearchGate. (n.d.). Benzylic sulfonamides in drug discovery. [Link]

-

Djedouani, A., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7466. [Link]

-

Weller, H. N. (1998). Purification of combinatorial libraries. Molecular Diversity, 4(1), 47-52. [Link]

-

The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

-

ResearchGate. (n.d.). Scheme 1. Strategic options for the synthesis of combinatorial libraries. [Link]

-